An In-Depth Technical Guide to 5-Bromo-4-fluoro-2-methylaniline: A Trifunctional Building Block for Advanced Drug Discovery
An In-Depth Technical Guide to 5-Bromo-4-fluoro-2-methylaniline: A Trifunctional Building Block for Advanced Drug Discovery
This guide provides a comprehensive technical overview of 5-Bromo-4-fluoro-2-methylaniline (CAS No. 627871-16-3), a critical chemical intermediate for researchers, medicinal chemists, and drug development professionals. We will delve into its core properties, versatile reactivity, and pivotal role in synthesizing targeted therapeutics, grounded in field-proven insights and authoritative references.
Core Concepts: The Strategic Value of a Polysubstituted Aniline
5-Bromo-4-fluoro-2-methylaniline is a polysubstituted aromatic amine derived from a toluidine (methylaniline) backbone.[1] Its significance in modern organic synthesis and medicinal chemistry stems not from a single feature, but from the strategic interplay of its three distinct functional handles: an amine, a bromine atom, and a fluorine atom. This trifunctional nature allows for orthogonal chemical modifications, making it an exceptionally versatile scaffold for constructing complex molecular architectures.[2][3]
The true expertise in utilizing this molecule lies in understanding how to selectively address each reactive site. The nucleophilic amine group, the bromine atom ripe for metal-catalyzed cross-coupling, and the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr) create a powerful toolkit for combinatorial chemistry and lead optimization campaigns.[2][4]
Caption: Trifunctional reactivity of 5-Bromo-4-fluoro-2-methylaniline.
Physicochemical Properties & Specifications
Sourcing high-purity starting materials is a non-negotiable prerequisite for reproducible and scalable synthesis. The quality of 5-Bromo-4-fluoro-2-methylaniline directly impacts reaction efficiency, yield, and the impurity profile of subsequent products. Below is a summary of its key properties and typical specifications.
| Property | Value | Reference(s) |
| CAS Number | 627871-16-3 | [1][5] |
| Molecular Formula | C₇H₇BrFN | [1][6] |
| Molecular Weight | 204.04 g/mol | [1][6] |
| Appearance | Pale purple or dark brown solid/powder | [1][4] |
| Melting Point | 86 - 90 °C | [1][7] |
| Purity | ≥97-99% (typical) | [4][6][7] |
| Synonyms | 2-Amino-4-bromo-5-fluorotoluene, 5-Bromo-4-fluoro-o-toluidine | [1][5] |
| SMILES | Cc1cc(F)c(Br)cc1N | [6][7] |
| InChI Key | DNCLVDGUXUSPTL-UHFFFAOYSA-N | [6][7] |
Spectroscopic Profile (¹H and ¹³C NMR)
While a publicly available, citable spectrum for this specific compound is not readily found, its ¹H NMR and ¹³C NMR spectra can be reliably predicted based on its structure and established chemical shift principles.
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¹H NMR: The spectrum is expected to show a singlet for the methyl (CH₃) protons around 2.0-2.2 ppm. The two aromatic protons will appear as doublets, influenced by coupling to the fluorine atom (H-F coupling). The proton at C6 will likely be a doublet around 6.8-7.0 ppm, and the proton at C3 will be a doublet at a slightly higher field, around 6.5-6.7 ppm. The amine (NH₂) protons will present as a broad singlet, typically between 3.5-4.5 ppm, whose position can vary with concentration and solvent.
-
¹³C NMR: The spectrum will display seven distinct carbon signals. The methyl carbon will be upfield (around 15-20 ppm). The six aromatic carbons will appear in the 110-150 ppm range. The carbons bonded to fluorine and bromine will show characteristic splitting patterns (C-F coupling) and shifts due to halogen electronegativity. The carbon attached to the amine group (C2) will be significantly downfield.
Synthesis and Chemical Reactivity
Proposed Synthesis Route
A logical and industrially viable approach to synthesizing 5-Bromo-4-fluoro-2-methylaniline involves the regioselective bromination of 4-fluoro-2-methylaniline. The directing effects of the substituents on the aromatic ring are paramount to understanding the outcome. The amino (-NH₂) group is a powerful ortho-, para-director, as is the methyl (-CH₃) group, though to a lesser extent. The fluorine (-F) atom is also an ortho-, para-director but is deactivating.
The positions ortho to the strongly activating amino group are C1 and C3. The position para is C5. Since C1 and C3 are sterically hindered or already substituted, the most electronically activated and accessible position for electrophilic aromatic substitution is C5. Therefore, bromination using a mild electrophilic bromine source like N-Bromosuccinimide (NBS) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) is expected to yield the desired product with high selectivity.[8]
Caption: Proposed workflow for the synthesis of the title compound.
Application in Drug Discovery: A Gateway to SIRT6 Activators
A prominent and high-impact application of 5-Bromo-4-fluoro-2-methylaniline is its use as a key starting material in the synthesis of the MDL compound series, such as MDL-800 .[1][2] These molecules are potent and selective allosteric activators of Sirtuin 6 (SIRT6).[2]
The Significance of SIRT6 in Oncology
SIRT6 is an NAD⁺-dependent lysine deacetylase that plays a crucial role in genomic stability, DNA repair, and metabolic homeostasis. Its role in cancer is complex and context-dependent, acting as both a tumor suppressor in some cancers (like hepatocellular carcinoma) and a tumor promoter in others. This duality makes the development of precise SIRT6 modulators, both activators and inhibitors, a frontier in targeted cancer therapy. Small molecule activators like MDL-800, derived from 5-Bromo-4-fluoro-2-methylaniline, are invaluable research tools and potential therapeutic agents for cancers where SIRT6 activity is suppressed.[2]
Field-Proven Experimental Protocol: Synthesis of a Key MDL-800 Intermediate
The following protocol details the first step in the synthesis of MDL-800, demonstrating the reactivity of the amine group on 5-Bromo-4-fluoro-2-methylaniline. This self-validating system is adapted from peer-reviewed literature and showcases a standard, robust sulfonylation reaction.[2]
Reaction: N-(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl chloride formation
Objective: To react the primary amine of 5-Bromo-4-fluoro-2-methylaniline with a sulfonyl chloride to form a key sulfonamide intermediate.
Materials:
-
5-Bromo-4-fluoro-2-methylaniline (1.0 eq)
-
Methyl 2-(chlorosulfonyl)-5-nitrobenzoate (1.2 eq)
-
Pyridine (Anhydrous, as solvent)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Methodology:
-
Vessel Preparation: Ensure a round-bottom flask is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reaction.
-
Reagent Addition: To the flask, add 5-Bromo-4-fluoro-2-methylaniline (1.0 eq) and dissolve it in anhydrous pyridine.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring. Maintaining this temperature is critical to control the exothermicity of the reaction and minimize side products.
-
Sulfonyl Chloride Addition: Slowly add methyl 2-(chlorosulfonyl)-5-nitrobenzoate (1.2 eq) to the cooled solution. The slow addition prevents a rapid temperature increase.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Upon completion, the reaction is typically quenched by the slow addition of water or acidic solution (e.g., 2 N HCl) at 0 °C to neutralize the pyridine and precipitate the product.
-
Extraction: The aqueous mixture is extracted with an organic solvent like ethyl acetate. The organic layers are combined.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel to yield the pure sulfonamide product.
Safety and Handling
As with any halogenated aromatic compound, proper safety protocols must be strictly followed. 5-Bromo-4-fluoro-2-methylaniline is a combustible solid and presents several health hazards.
| Hazard Class | GHS Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
Handling & Storage:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile). Use a dust mask or conduct manipulations in a fume hood to avoid inhalation.[7]
-
Handling: Avoid creating dust. Ensure adequate ventilation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing agents.
References
-
5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. ZaiQi Bio-Tech.[Link]
-
5-Bromo-4-fluoro-2-methylaniline (97%). Amerigo Scientific.[Link]
-
Shang, J.-L., et al. (2021). MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer. Acta Pharmacologica Sinica, 42, 120–131. [Link]
-
Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. LookChem.[Link]
-
5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermediates. LookChem.[Link]
-
New Journal of Chemistry Supporting Information. Royal Society of Chemistry.[Link]
-
5-Bromo-4-fluoro-2-methylaniline (97%). Amerigo Scientific.[Link]
-
Tasselli, S., et al. (2021). The Two-Faced Role of SIRT6 in Cancer. Cancers, 13(6), 1156. [Link]
-
MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF-κB Pathway and Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice. Hindawi.[Link]
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